Binding Affinity Head-to-Head: Compound 37 Matches Lead Compound 36 and Surpasses Compound 38 by 2.5‑Fold
In a direct competitive radioligand binding assay using [¹²⁵I]-apelin‑13 on human APJ receptor, APJ receptor agonist 7 (compound 37) displayed a Ki of 0.059 μM, virtually identical to the propyl-substituted analog compound 36 (Ki = 0.060 μM) and 2.5‑fold superior to the butyl-substituted analog compound 38 (Ki = 0.147 μM) [1]. This demonstrates that the cyclopentyl N1 substituent in compound 37 preserves high-affinity receptor engagement equivalent to the best-in-series analog while offering structurally distinct properties for downstream applications.
| Evidence Dimension | APJ binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.059 μM (compound 37, cyclopentyl N1) |
| Comparator Or Baseline | Compound 36: 0.060 μM (propyl N1); Compound 38: 0.147 μM (butyl N1) |
| Quantified Difference | 37 vs 36: ~1‑fold (equivalent); 37 vs 38: ~2.5‑fold superior |
| Conditions | [¹²⁵I]-apelin-13 competitive binding on recombinant human APJ receptor; values are means of duplicate experiments |
Why This Matters
Procurement of compound 37 delivers the highest available binding affinity among cyclopentyl-substituted analogs in this series, ensuring robust target engagement at low concentrations for in vitro and in vivo studies.
- [1] Narayanan S, Vasukuttan V, Rajagopal S, Maitra R, Runyon SP. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists. Bioorg Med Chem. 2020;28(1):115237. doi:10.1016/j.bmc.2019.115237 View Source
